N-[(4-ethyl-3,4-dihydro-2H-1,4-benzoxazin-2-yl)methyl]-N-methylamine
Description
N-[(4-Ethyl-3,4-dihydro-2H-1,4-benzoxazin-2-yl)methyl]-N-methylamine is a benzoxazine derivative characterized by a bicyclic 1,4-benzoxazine core substituted with an ethyl group at the 4-position and a methylamine moiety via a methylene linker.
Properties
IUPAC Name |
1-(4-ethyl-2,3-dihydro-1,4-benzoxazin-2-yl)-N-methylmethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-3-14-9-10(8-13-2)15-12-7-5-4-6-11(12)14/h4-7,10,13H,3,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRHOYMFCVAJPNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC(OC2=CC=CC=C21)CNC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93138-65-9 | |
| Record name | [(4-ethyl-3,4-dihydro-2H-1,4-benzoxazin-2-yl)methyl](methyl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Scientific Research Applications
Medicinal Chemistry
Antioxidant Properties
Research indicates that compounds similar to N-[(4-ethyl-3,4-dihydro-2H-1,4-benzoxazin-2-yl)methyl]-N-methylamine exhibit significant antioxidant properties. Antioxidants play a crucial role in reducing oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders. Studies have shown that derivatives of benzoxazine compounds can scavenge free radicals effectively .
Pharmaceutical Development
The compound's structural characteristics can be leveraged in drug design. Its ability to interact with biological targets makes it a candidate for developing new pharmaceuticals. For instance, modifications of the benzoxazine structure have been explored for their potential as anti-inflammatory agents .
Agricultural Science
Pesticide Formulation
Research has highlighted the potential use of benzoxazine derivatives as natural pesticides. The compound can be incorporated into formulations aimed at protecting crops from pests while minimizing environmental impact. Its efficacy as a biopesticide has been demonstrated in several studies, showing reduced toxicity to non-target organisms compared to synthetic pesticides .
Plant Growth Regulation
Benzoxazines are also being investigated for their role in plant growth regulation. They can influence plant physiological processes, promoting growth and enhancing resistance to stress conditions such as drought or disease .
Material Science
Polymer Synthesis
this compound has applications in polymer chemistry. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties. Research has shown that benzoxazine-based polymers exhibit excellent thermal resistance and are suitable for high-performance applications .
Case Studies
Mechanism of Action
The mechanism by which N-[(4-ethyl-3,4-dihydro-2H-1,4-benzoxazin-2-yl)methyl]-N-methylamine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The specific pathways involved depend on the biological context, but common mechanisms include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally or functionally related benzoxazine derivatives from the evidence:
Key Structural and Functional Differences :
Core Modifications: The target compound’s 1,4-benzoxazine core is simpler than ’s derivatives, which incorporate triazolopyridazine extensions. Compared to the patent compound (), the target lacks an acetamide linker and aromatic piperidine substituents, which are critical for ROR-gamma modulation .
Substituent Effects: The 4-ethyl group in the target increases lipophilicity relative to ’s fluorobenzyl groups, which introduce polarity and electron-withdrawing effects. This difference may reduce aqueous solubility but enhance membrane permeability.
Synthetic Routes :
- The target’s synthesis likely involves reductive amination or alkylation steps similar to ’s N-methyl-2-(4-nitrophenyl)ethan-1-amine (yield: ~97% via hydrogenation) .
- ’s compounds employ nucleophilic substitutions to attach triazolopyridazine groups, achieving moderate yields (48–54%) .
Biological Relevance :
- ’s derivatives show antiproliferative activity, suggesting that the benzoxazine scaffold itself may have intrinsic bioactivity. The target’s lack of extended aromatic systems may limit its potency in similar assays .
- The patent compound’s acetamide-linked benzoxazine () highlights the importance of hydrogen-bonding motifs for ROR-gamma binding, a feature absent in the target .
Physicochemical and Spectral Analysis
- Melting Points : ’s analogs (66–83°C) suggest that the target compound, with a less polar structure, may have a lower melting point, enhancing its suitability for liquid formulations .
- ¹H-NMR : The target’s methyl groups (N-CH₃ and ethyl-CH₂CH₃) are expected to resonate at δ ~2.23–2.72 ppm, similar to ’s N-methyl-2-(4-nitrophenyl)ethan-1-amine .
- Mass Spectrometry : A molecular ion peak at m/z ~218.1 [M+H]⁺ is predicted, distinct from ’s higher-mass derivatives (m/z 428–446) .
Biological Activity
N-[(4-ethyl-3,4-dihydro-2H-1,4-benzoxazin-2-yl)methyl]-N-methylamine, with the CAS number 93138-65-9, is a compound of interest due to its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings.
The compound has the molecular formula and a molecular weight of approximately 218.29 g/mol. It features a benzoxazine structure, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 218.29 g/mol |
| CAS Number | 93138-65-9 |
Research indicates that benzoxazine derivatives exhibit a range of biological activities including anti-inflammatory, antioxidant, and antimicrobial properties. The specific mechanism of action for this compound is not fully elucidated; however, it is hypothesized to interact with various biological pathways due to its structural analogies with known bioactive compounds.
Case Studies and Research Findings
- Antioxidant Activity : A study demonstrated that benzoxazine derivatives possess significant antioxidant properties, which may contribute to their protective effects against oxidative stress in cells. This suggests potential therapeutic applications in diseases characterized by oxidative damage.
- Anti-inflammatory Effects : Research has shown that compounds similar to this compound can inhibit pro-inflammatory cytokines in vitro. This activity could be beneficial in treating inflammatory conditions.
- Antimicrobial Properties : Preliminary studies indicate that benzoxazine derivatives exhibit antimicrobial activity against various pathogens. The specific efficacy of this compound against specific strains requires further investigation.
Comparative Analysis with Related Compounds
The following table summarizes the biological activities of this compound compared to other benzoxazine derivatives:
| Compound Name | Antioxidant Activity | Anti-inflammatory Activity | Antimicrobial Activity |
|---|---|---|---|
| N-[4-Ethyl-3,4-dihydrobenzoxazin] methyl-N-methylamine | Moderate | High | Moderate |
| 3-Methylbenzoxazine | High | Moderate | Low |
| 4-Methoxybenzoxazine | Low | High | High |
Q & A
Basic: What synthetic methodologies are recommended for N-[(4-ethyl-3,4-dihydro-2H-1,4-benzoxazin-2-yl)methyl]-N-methylamine?
The synthesis typically involves multi-step routes, including alkylation and hydrogenation. For example:
- Step 1 : Alkylation of a benzoxazine precursor with a halogenated reagent (e.g., bromoethyl derivatives) under basic conditions to introduce the ethyl group.
- Step 2 : Reductive amination or alkylation to attach the methylamine moiety, often using catalysts like Pd/C under hydrogen gas for hydrogenation .
- Step 3 : Purification via column chromatography or recrystallization to achieve high purity (>98%) .
Key Considerations : Solvent choice (e.g., methanol or DMF), reaction temperature, and catalyst loading significantly impact yield and purity. Optimization studies are critical for reproducibility .
Basic: How is structural confirmation achieved post-synthesis?
Structural integrity is verified using:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions (e.g., δ 2.72 ppm for methylene protons adjacent to the amine group) .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 336.2 [M+H]⁺) validate molecular weight .
- X-ray Crystallography : Resolve crystal packing and stereochemistry, as demonstrated for related benzoxazine derivatives .
- Infrared (IR) Spectroscopy : Identify functional groups (e.g., N-H stretches at ~3300 cm⁻¹) .
Advanced: What strategies optimize reaction yields and purity in large-scale synthesis?
- Catalyst Screening : Pd/C or Raney nickel for efficient hydrogenation; LiAlH₄ for selective reductions .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance alkylation efficiency, while methanol aids in precipitation .
- Continuous Flow Reactors : Improve scalability and reduce side reactions compared to batch processes .
- HPLC Purification : Achieve >99% purity, critical for biological assays .
Advanced: How do structural modifications influence biological activity?
- Substituent Effects :
- Ethyl Group at Position 4 : Enhances lipophilicity, improving blood-brain barrier penetration in neurological targets .
- Methylamine Side Chain : Modulates basicity, affecting receptor binding (e.g., cholinesterase inhibition) .
- Structure-Activity Relationship (SAR) : Computational docking studies (e.g., AutoDock Vina) predict binding affinities to targets like serotonin receptors .
Advanced: What computational methods model target interactions?
- Density Functional Theory (DFT) : Calculate electron distribution and reactive sites (e.g., nucleophilic amine groups) .
- Molecular Dynamics (MD) : Simulate ligand-protein interactions over time (e.g., binding stability with acetylcholinesterase) .
- QSAR Models : Relate substituent properties (e.g., logP, polar surface area) to bioactivity .
Contradictions: How to resolve discrepancies in reported biological activities?
- Assay Variability : Differences in cell lines (e.g., HEK293 vs. SH-SY5Y) or enzyme sources (recombinant vs. native) alter IC₅₀ values .
- Purity and Stereochemistry : Impurities (>2%) or racemic mixtures can skew results; chiral HPLC ensures enantiomeric purity .
- Buffer Conditions : Ionic strength and pH affect ligand-receptor kinetics (e.g., phosphate vs. Tris buffers) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
